Klvffae, specifically the peptide sequence KLVFFAE, is a segment derived from the amyloid-beta peptide, which is known for its role in the formation of amyloid fibrils associated with Alzheimer's disease. This peptide consists of seven amino acids: lysine (K), leucine (L), valine (V), phenylalanine (F), phenylalanine (F), alanine (A), and glutamic acid (E). The structural configuration of KLVFFAE allows it to adopt a β-sheet conformation, which is crucial for its aggregation properties. The peptide is recognized for its ability to form fibrillar structures that are implicated in neurodegenerative diseases, particularly due to their aggregation into insoluble plaques in the brain .
The biological activity of Klvffae is closely tied to its role in amyloid formation. It has been demonstrated to bind specifically to amyloid-beta aggregates, influencing their formation and potentially modulating neurotoxicity associated with Alzheimer's disease. The peptide's ability to form stable fibrils suggests a significant role in cellular toxicity mechanisms, as these aggregates can disrupt cellular function and promote neurodegeneration . Additionally, Klvffae-derived peptides have been explored as molecular probes for detecting amyloid aggregates due to their selective binding properties .
The synthesis of Klvffae can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids onto a solid support, followed by deprotection and cleavage to yield the final product. Various modifications can be introduced during synthesis, such as terminal capping or incorporation of fluorescent tags for detection purposes. Additionally, computational methods can be employed to predict optimal conditions for fibril formation and stability .
Klvffae has several applications in biomedical research and clinical diagnostics:
Interaction studies involving Klvffae focus on its binding affinities with various amyloid conformers. Research indicates that KLVFFAE interacts preferentially with oligomeric forms rather than monomeric forms of amyloid-beta, suggesting a mechanism by which it may influence aggregation processes. These studies often employ techniques such as fluorescence spectroscopy and nuclear magnetic resonance to elucidate binding characteristics and conformational changes upon interaction with target molecules .
Several compounds share structural similarities with Klvffae, primarily within the context of amyloid-forming peptides. Here are some notable examples:
Klvffae is unique due to its specific sequence and structural properties that favor β-sheet formation while exhibiting distinct interaction profiles with various amyloid conformers compared to other similar peptides. Its utility as a molecular probe further distinguishes it from other compounds within this category.
KLVFFAE represents a heptapeptide fragment corresponding to amino acid residues 16-22 of the amyloid beta protein, with a molecular formula of C43H64N8O10 and a molecular weight of 853.0 grams per mole [1]. The peptide sequence consists of seven amino acids arranged in the following order: lysine, leucine, valine, phenylalanine, phenylalanine, alanine, and glutamic acid [1] [6]. This peptide fragment has been extensively studied as a representative model for amyloid formation due to its critical role in the aggregation behavior of larger amyloid beta peptides [2] [3].
The amino acid composition of KLVFFAE demonstrates a balanced distribution of hydrophobic and charged residues, which contributes significantly to its aggregation propensity [4]. The sequence contains two aromatic phenylalanine residues at positions 4 and 5, which are crucial for intermolecular interactions through pi-pi stacking mechanisms [4] [5]. The terminal residues, lysine and glutamic acid, provide opposing electrostatic charges that influence the peptide's self-assembly behavior under different pH conditions [14] [16].
Position | Amino Acid | Three-Letter Code | Chemical Properties | Side Chain Type |
---|---|---|---|---|
1 | Lysine | Lys | Basic, positively charged | Polar, charged (+) |
2 | Leucine | Leu | Hydrophobic, aliphatic | Nonpolar, aliphatic |
3 | Valine | Val | Hydrophobic, branched | Nonpolar, aliphatic |
4 | Phenylalanine | Phe | Aromatic, hydrophobic | Nonpolar, aromatic |
5 | Phenylalanine | Phe | Aromatic, hydrophobic | Nonpolar, aromatic |
6 | Alanine | Ala | Small, hydrophobic | Nonpolar, small |
7 | Glutamic Acid | Glu | Acidic, negatively charged | Polar, charged (-) |
The KLVFFAE sequence exhibits distinctive chemical properties that govern its behavior in aqueous solutions and solid-state assemblies [1] [14]. At physiological pH 7.0, the peptide maintains an approximately neutral net charge due to the balance between the positively charged lysine residue and the negatively charged glutamic acid residue [14]. However, under acidic conditions at pH 2.0, the peptide carries a net positive charge of +2 due to protonation of the amino terminus, which significantly affects its electrostatic interactions and aggregation behavior [14] [16].
The hydrophobic character of the sequence is dominated by the central region comprising leucine, valine, and the two phenylalanine residues, which collectively form a hydrophobic core that drives intermolecular associations [25]. The presence of consecutive phenylalanine residues at positions 19 and 20 (in the context of the full amyloid beta sequence) creates a particularly favorable environment for aromatic stacking interactions [3] [4]. These aromatic interactions have been demonstrated to be essential for the formation of stable fibrillar structures, with experimental evidence showing that mutations to these phenylalanine residues significantly reduce aggregation propensity [3] [4].
The electrostatic properties of KLVFFAE are particularly important for understanding its assembly mechanisms [13]. The lysine residue at position 16 and glutamic acid at position 22 can form intramolecular or intermolecular salt bridges, depending on the peptide conformation and concentration [13]. Computational studies have revealed that these charged residues favor the formation of antiparallel beta-sheet arrangements through favorable electrostatic interactions [10] [13].
The KLVFFAE sequence contains several important structural motifs that contribute to its amyloidogenic properties [25] [31]. The peptide can be divided into three distinct regions based on their functional roles in aggregation: the amino-terminal charged region (lysine), the central hydrophobic core (leucine-valine-phenylalanine-phenylalanine-alanine), and the carboxyl-terminal charged region (glutamic acid) [31] [33].
The central hydrophobic region spanning residues 2-6 represents the primary aggregation motif, with the phenylalanine-phenylalanine dipeptide serving as the core nucleation site [25] [31]. This region demonstrates high beta-sheet propensity and is responsible for the cross-beta structure characteristic of amyloid fibrils [18] [25]. Structural analysis has revealed that this motif adopts extended beta-strand conformations that facilitate intermolecular hydrogen bonding between backbone atoms [18] [20].
The terminal charged residues function as regulatory domains that modulate the aggregation kinetics and final fibril morphology [14] [16]. The lysine-glutamic acid pair can form stabilizing salt bridges in antiparallel beta-sheet arrangements, contributing to the thermodynamic stability of the assembled structures [13]. Experimental studies have demonstrated that terminal capping to remove these charges dramatically alters the fibril morphology, changing from narrow fibrils to wide tape-like structures [14] [16].
KLVFFAE adopts beta-sheet conformations as its predominant secondary structure in the aggregated state [10] [11]. Solid-state nuclear magnetic resonance studies have confirmed that the peptide forms extended beta-strand conformations with backbone phi and psi angles characteristic of beta-sheet geometry [20] [21]. The peptide chains arrange in antiparallel beta-sheet configurations, as evidenced by the characteristic nuclear magnetic resonance chemical shifts and cross-peak patterns observed in two-dimensional correlation spectra [20] [21].
The beta-sheet formation is facilitated by the extended conformation adopted by the hydrophobic residues, particularly the phenylalanine residues at positions 4 and 5 [3] [4]. X-ray diffraction studies have revealed the characteristic cross-beta diffraction pattern with reflections at 4.76 Å corresponding to the inter-strand spacing and 10.6 Å corresponding to the inter-sheet spacing [18]. These measurements are consistent with the canonical amyloid cross-beta structure where beta-strands run perpendicular to the fibril axis [18].
Circular dichroism spectroscopy has provided additional evidence for beta-sheet formation, showing the characteristic negative ellipticity at 218 nanometers and positive ellipticity around 195 nanometers [14] [16]. The intensity and position of these bands vary with aggregation conditions, reflecting changes in the extent of beta-sheet formation and the strength of intermolecular interactions [14] [16].
KLVFFAE exhibits significant structural polymorphism, adopting different aggregation morphologies depending on solution conditions, concentration, and pH [13] [14]. At pH 7.0, the peptide forms antiparallel beta-sheet bilayers with the most thermodynamically stable configuration identified as the AregFF pattern, where even-numbered side chains face the same direction [13]. However, molecular dynamics simulations suggest that multiple polymorphic forms may coexist, including AregBB and Ainv patterns [13].
Under acidic conditions at pH 2.0, the increased positive charge leads to different polymorphic preferences, with the Ainv1A pattern becoming the most stable bilayer configuration [13]. This pH-dependent polymorphism reflects the sensitivity of the electrostatic interactions to protonation states and highlights the importance of charged residues in determining the final fibril structure [13] [14].
Temperature-dependent studies have revealed additional polymorphic behavior, with the peptide showing different aggregation pathways at high and low temperatures [7] [28]. At elevated temperatures around 342 K, the peptide follows a direct aggregation pathway to form fibrils, while at lower temperatures around 273 K, it first forms oligomeric intermediates that subsequently convert to fibrillar structures [7]. This temperature-dependent polymorphism has important implications for understanding the kinetics and thermodynamics of amyloid formation [28].
The structural polymorphism of KLVFFAE has been further demonstrated through electron microscopy studies, which show distinct morphological differences between assemblies formed under different conditions [14] [16]. Uncapped peptides form narrow fibrils with diameters of approximately 3.8 nanometers, while terminally capped variants produce wider tape-like structures with widths up to 70 nanometers [14] [16].
KLVFFAE demonstrates limited aqueous solubility with a maximum solubility of 1 milligram per milliliter in water at room temperature [17]. The solubility exhibits strong temperature dependence, increasing significantly with elevated temperatures, consistent with the thermodynamic principles governing peptide-water interactions [27]. Phase diagram studies have established the thermodynamic boundaries between solution and fibrillar phases, revealing that the peptide concentration and temperature critically determine the aggregation state [7] [28].
Thermodynamic analysis has revealed that the aggregation process is governed by a complex interplay of enthalpic and entropic contributions [27] [28]. At low temperatures, the assembly process is primarily entropy-driven, while at higher temperatures, enthalpic contributions become more significant [27]. The free energy of fibril formation shows minimal temperature dependence, but the underlying balance between enthalpy and entropy changes substantially across the investigated temperature range [27].
Stability studies have demonstrated that KLVFFAE aggregates are remarkably stable under physiological conditions [18] [29]. Molecular dynamics simulations indicate that octamers and larger aggregates remain stable on simulation timescales of 20-60 nanoseconds, suggesting a critical nucleus size for stable aggregate formation [29]. The stability is primarily attributed to the extensive hydrogen bonding network in the beta-sheet structure and the favorable hydrophobic interactions between aromatic residues [29].
The peptide exhibits pH-dependent stability profiles, with different aggregation behaviors observed under acidic and neutral conditions [13] [14]. At pH 2.0, the increased positive charge leads to enhanced electrostatic repulsion, which affects both the aggregation kinetics and the final structural stability [14] [16]. Conversely, at physiological pH, the balanced charge distribution promotes more rapid aggregation and enhanced structural stability [13].
The aggregation behavior of KLVFFAE is governed by a delicate balance between hydrophobic and electrostatic interactions [12] [14]. Hydrophobic interactions primarily involve the central leucine, valine, and phenylalanine residues, which form a continuous hydrophobic patch that drives intermolecular associations [12] [25]. Kinetic studies have demonstrated that hydrophobic clustering precedes hydrogen bond formation in the dimerization process, with hydrophobic contacts forming within 25 picoseconds followed by backbone hydrogen bonding [11].
The aromatic phenylalanine residues contribute significantly to the hydrophobic interactions through pi-pi stacking mechanisms [3] [4]. Experimental evidence from solid-state nuclear magnetic resonance and X-ray diffraction studies indicates that the phenylalanine residues at positions 19 and 20 occupy distinct environments within the fibril structure [3] [4]. The phenylalanine at position 19 is localized within the inter-sheet space and participates in hydrophobic contacts across sheets, while the phenylalanine at position 20 is positioned near the sheet surface and contributes to sheet stacking interactions [3] [4].
Electrostatic interactions play a crucial regulatory role in determining the aggregation pathway and final structure [13] [14]. The lysine and glutamic acid residues can form stabilizing salt bridges in antiparallel arrangements, with the optimal configuration showing lysine-glutamic acid separations consistent with ionic interactions [13]. The strength of these electrostatic interactions is pH-dependent, with protonation of the glutamic acid at low pH disrupting the salt bridge formation and altering the aggregation behavior [14] [16].
Terminal capping experiments have provided direct evidence for the importance of electrostatic interactions in modulating aggregation behavior [14] [16]. Removal of terminal charges through acetylation and amidation dramatically reduces electrostatic repulsion, leading to enhanced intermolecular attractions and altered fibril morphologies [14] [16]. These studies demonstrate that electrostatic interactions can be manipulated through chemical modifications to control the self-assembly process [14] [16].
X-ray crystallography has provided fundamental insights into the molecular architecture of KLVFFAE aggregates [18] [19]. High-resolution diffraction studies have revealed the characteristic cross-beta structure with unit cell dimensions of a = 9.52 Å, b = 21.3 Å, and c = 48.1 Å in the P212121 space group [18]. The diffraction patterns show the canonical amyloid reflections at 4.76 Å on the meridian corresponding to the inter-strand spacing and reflections around 10.6 Å on the equator corresponding to the inter-sheet distance [18].
Detailed structural analysis has revealed that the peptide chains adopt extended beta-strand conformations arranged in antiparallel orientation within the fibril structure [18]. The chains are hydrogen-bonded in the fiber direction, forming long beta-sheet ribbons that stack in a staggered manner shifted by c/2 in the chain direction [18]. This arrangement creates an overlapping brick-like appearance when viewed down the fibril axis, consistent with the amyloid cross-beta architecture [18].
Crystallographic studies of halogenated derivatives have provided additional structural insights through enhanced crystallinity [19]. The incorporation of bromine and iodine substituents facilitates crystal formation while preserving the essential structural features of the native peptide [19]. These studies have revealed detailed information about side chain packing and intermolecular contacts that contribute to fibril stability [19].
Fiber diffraction experiments have complemented single crystal studies by providing information about the supramolecular organization of KLVFFAE in fibrillar assemblies [4] [18]. The diffraction patterns show additional reflections beyond the basic cross-beta spacings, indicating higher-order structural organization [18]. Analysis of these patterns has revealed information about the lateral association of protofilaments and the overall fibril architecture [18].
Solid-state nuclear magnetic resonance spectroscopy has been instrumental in characterizing the molecular structure and dynamics of KLVFFAE aggregates [20] [21]. Magic-angle spinning experiments have provided site-specific information about backbone and side chain conformations through 13C chemical shift analysis [20] [21]. The observed chemical shifts are consistent with beta-strand secondary structure, with characteristic values for alpha-carbons, beta-carbons, and carbonyl carbons [20].
Two-dimensional 13C-13C correlation experiments have enabled the assignment of resonances and determination of through-bond and through-space connectivities [20] [21]. These studies have revealed the antiparallel arrangement of beta-strands through cross-peak patterns that are diagnostic of specific hydrogen bonding networks [21]. The nuclear magnetic resonance data provide direct evidence for the in-register parallel beta-sheet structure with well-defined intermolecular contacts [20].
Distance measurements using recoupling techniques have provided quantitative constraints on the supramolecular organization [20]. The finite-pulse radiofrequency-driven recoupling technique has been used to measure 13C-13C dipolar couplings, yielding intermolecular distances consistent with in-register parallel beta-sheet arrangements [20]. These measurements indicate that labeled residues participate in ordered structures with nearest-neighbor spacings ranging from 4.0 to 7.0 Å [20].
Nuclear magnetic resonance linewidth analysis has provided information about local structural order and dynamics [20] [21]. Well-ordered regions of the structure exhibit narrow linewidths of approximately 2.5 parts per million or less, while disordered regions show broader lines [21]. For KLVFFAE, the central hydrophobic region shows the narrowest linewidths, indicating high structural order, while the terminal regions may exhibit greater conformational flexibility [21].
Vibrational spectroscopy techniques have provided complementary structural information about KLVFFAE aggregates [24]. Infrared spectroscopy has been used to monitor secondary structure formation through analysis of amide I and amide II bands [4] [24]. The characteristic frequencies and band shapes provide information about hydrogen bonding patterns and beta-sheet formation [4]. Isotope-assisted vibrational circular dichroism studies have enabled site-specific structural analysis through selective 13C labeling of carbonyl groups [24].
The vibrational circular dichroism technique has proven particularly valuable for distinguishing between parallel and antiparallel beta-sheet arrangements [24]. By introducing 13C labels at specific positions and analyzing the resulting spectral changes, researchers have determined the relative orientations of peptide strands within the beta-sheet structure [24]. These studies have confirmed the antiparallel arrangement of KLVFFAE strands and provided information about local conformational preferences [24].
Circular dichroism spectroscopy in the ultraviolet region has been extensively used to monitor beta-sheet formation and quantify the extent of secondary structure [14] [16]. The characteristic negative ellipticity at 218 nanometers and positive ellipticity around 195 nanometers provide diagnostic signatures of beta-sheet formation [14]. The intensity and wavelength position of these bands are sensitive to the strength of hydrogen bonding and the degree of structural order [14] [16].